molecular formula C25H23N3O3S2 B2913432 N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252930-65-6

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2913432
CAS RN: 1252930-65-6
M. Wt: 477.6
InChI Key: WTIDOWOTTREZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C21H27N2OS . Its average mass is 355.516 Da and its monoisotopic mass is 355.183868 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes an indenyl group, a thienopyrimidinone group, and a methoxybenzyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Some predicted properties of this compound include a Log Kow (KOWWIN v1.67 estimate) of 3.70, a boiling point of 516.77°C (Adapted Stein & Brown method), and a melting point of 220.43°C (Mean or Weighted MP) .

Scientific Research Applications

Dual Inhibitory Potential

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its derivatives have been investigated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cellular replication. The classical and nonclassical antifolates derived from similar scaffolds have shown potent inhibition against human TS and DHFR, indicating potential applications in cancer therapy due to their ability to inhibit tumor cell growth by blocking folate metabolism (Gangjee et al., 2008).

Antimicrobial and Antitumor Applications

Compounds with structural similarities to N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, displaying promising anticancer properties. Additionally, the synthesis of derivatives like 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine has been associated with significant anticancer activity, underscoring the potential of these compounds as novel therapeutic agents (Hafez & El-Gazzar, 2017).

Biochemical Interaction Studies

Further research into compounds structurally related to N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has explored their interactions with biological macromolecules, such as bovine serum albumin (BSA). These studies provide insights into the binding mechanisms and potential pharmacokinetic properties of the compounds, which is crucial for drug development processes (Meng et al., 2012).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-31-20-7-2-4-16(12-20)14-28-24(30)23-21(10-11-32-23)27-25(28)33-15-22(29)26-19-9-8-17-5-3-6-18(17)13-19/h2,4,7-13H,3,5-6,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIDOWOTTREZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.